Pentacosyl octadecanoate
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Overview
Description
Pentacosyl octadecanoate is an ester compound formed from pentacosyl alcohol and octadecanoic acid. It is a long-chain ester with significant applications in various fields due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it useful in industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosyl octadecanoate can be synthesized through esterification, where pentacosyl alcohol reacts with octadecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C2H5OH+C1H3COOH→C2H5COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to maintain the reaction temperature and ensure the removal of water formed during the reaction. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Pentacosyl octadecanoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction of the ester can yield the original alcohol and acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentacosyl alcohol and octadecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Hydrolysis: Acidic hydrolysis involves sulfuric acid (H₂SO₄), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Oxidation: Pentacosyl alcohol and octadecanoic acid.
Reduction: Pentacosyl alcohol and octadecanoic acid.
Hydrolysis: Pentacosyl alcohol and octadecanoic acid.
Scientific Research Applications
Pentacosyl octadecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of pentacosyl octadecanoate involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Octadecyl octadecanoate: Another long-chain ester with similar hydrophobic properties.
Hexacosyl octadecanoate: Similar in structure but with a longer alcohol chain.
Uniqueness
Pentacosyl octadecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and stability. This makes it particularly useful in applications requiring long-term stability and hydrophobic interactions.
Properties
Molecular Formula |
C43H86O2 |
---|---|
Molecular Weight |
635.1 g/mol |
IUPAC Name |
pentacosyl octadecanoate |
InChI |
InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-42-45-43(44)41-39-37-35-33-31-29-27-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI Key |
FMRVRXSPNFNCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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